molecular formula C13H19N B13259797 3,5-Dimethyl-2-phenylpiperidine

3,5-Dimethyl-2-phenylpiperidine

Cat. No.: B13259797
M. Wt: 189.30 g/mol
InChI Key: DCGBWGLTPUDKPS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-phenylpiperidine is a heterocyclic organic compound belonging to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and are widely recognized for their significance in medicinal chemistry. This compound, specifically, is characterized by the presence of two methyl groups at the 3 and 5 positions and a phenyl group at the 2 position on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylpiperidine typically involves the hydrogenation of 3,5-dimethyl-2-phenylpyridine. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of trickle bed reactors with in-situ hydrogenation techniques can optimize the reaction conditions and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,5-Dimethyl-4-phenylpiperidine
  • 3,6-Dimethyl-2,4-diphenylpiperidine

Comparison: 3,5-Dimethyl-2-phenylpiperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethyl-4-phenylpiperidine and 3,6-Dimethyl-2,4-diphenylpiperidine, the presence of the phenyl group at the 2 position and methyl groups at the 3 and 5 positions provides distinct steric and electronic properties .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,5-dimethyl-2-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3

InChI Key

DCGBWGLTPUDKPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(NC1)C2=CC=CC=C2)C

Origin of Product

United States

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